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Compound of Interest

Compound Name: 2',3'-Dihydroxyacetophenone

Cat. No.: B030278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed experimental protocols and data for the spectroscopic

analysis of 2',3'-Dihydroxyacetophenone (IUPAC Name: 1-(2,3-dihydroxyphenyl)ethanone), a

key aromatic ketone intermediate. The following sections outline the methodologies for analysis

by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-

Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy,

complete with expected data and procedural workflows.

Compound Information
2',3'-Dihydroxyacetophenone is an aromatic ketone and a member of the catechol family.[1]

Its chemical and physical properties are summarized below.
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Property Value Source

IUPAC Name
1-(2,3-

dihydroxyphenyl)ethanone
PubChem[2]

Synonyms
3-Acetylcatechol, 3-Acetyl-1,2-

benzenediol
ChemicalBook, PubChem[2][3]

CAS Number 13494-10-5 PubChem[2]

Molecular Formula C₈H₈O₃ PubChem[2]

Molecular Weight 152.15 g/mol PubChem[2]

Physical Description
Solid, yellow needles or

crystals
PubChem[2]

Melting Point 97 - 98 °C PubChem[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure of 2',3'-
Dihydroxyacetophenone by providing information about the chemical environment of its

hydrogen and carbon atoms.

¹H NMR Spectral Data
The proton NMR spectrum provides details on the number, environment, and connectivity of

hydrogen atoms.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Source

7.36 dd 1H Aromatic Proton ChemicalBook[3]

7.02 dd 1H Aromatic Proton ChemicalBook[3]

6.77-7.05 t 1H Aromatic Proton ChemicalBook[3]

2.61 s 3H
Methyl Protons (-

COCH₃)
ChemicalBook[3]

Solvent: CDCl₃,

Instrument

Frequency: 300

MHz

¹³C NMR Spectral Data
Experimental ¹³C NMR data for 2',3'-Dihydroxyacetophenone is not readily available in the

searched databases. The spectrum would be expected to show eight distinct signals

corresponding to the eight carbon atoms in the molecule. Predicted chemical shift ranges

include ~200 ppm for the carbonyl carbon, 140-150 ppm for the phenol C-O carbons, 115-125

ppm for the other aromatic carbons, and ~25-30 ppm for the methyl carbon.

Experimental Protocol for NMR Analysis
Sample Preparation:

Accurately weigh 5-20 mg of 2',3'-Dihydroxyacetophenone for ¹H NMR or 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).
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Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR

tube.

Securely cap and label the NMR tube.

Instrumental Analysis:

Record spectra on a 300 MHz or higher field NMR spectrometer.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment with a 90°

pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to enhance the signal and simplify

the spectrum. A longer relaxation delay and an increased number of scans will be

necessary due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections on the resulting spectrum.

Calibrate the chemical shift axis using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Workflow for NMR Spectroscopic Analysis
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Workflow for NMR Spectroscopic Analysis
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the

compound, as well as to gain structural information from its fragmentation patterns.

GC-MS Spectral Data
The following data corresponds to the major fragments observed under Electron Ionization (EI).

Mass-to-Charge
(m/z)

Relative Intensity
(%)

Interpretation Source

152.0 72.41 [M]⁺ (Molecular Ion) PubChem[2]

137.0 99.99
[M-CH₃]⁺ (Loss of

methyl group)
PubChem[2]

109.0 8.81 [M-CH₃-CO]⁺ PubChem[2]

81.0 15.48 Further fragmentation PubChem[2]

43.0 9.07
[CH₃CO]⁺ (Acetyl

cation)
PubChem[2]

Instrument: HITACHI

M-80, Ionization: EI-B

Experimental Protocol for GC-MS Analysis
Sample Preparation:

Prepare a dilute solution of 2',3'-Dihydroxyacetophenone (~1 mg/mL) in a volatile

organic solvent such as methanol or ethyl acetate.

Instrumental Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph (GC)

inlet.
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The GC separates the analyte from the solvent and any impurities. A typical column could

be a nonpolar capillary column (e.g., HP-5MS).

The separated analyte elutes from the GC column and enters the ion source of the Mass

Spectrometer.

Ionize the gaseous molecules using a standard high-energy electron beam (typically 70

eV).

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole).

Detect the separated ions to generate a mass spectrum.

Data Analysis:

Identify the molecular ion peak [M]⁺ to confirm the molecular weight.

Analyze the fragmentation pattern by identifying the m/z values of major fragment ions.

Correlate the observed fragments with the known structure of 2',3'-
Dihydroxyacetophenone to confirm its identity.

Workflow for GC-MS Analysis
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Workflow for GC-MS Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.

FT-IR Spectral Data
While a specific spectrum with peak values for 2',3'-Dihydroxyacetophenone is not provided

in public databases, an ATR-IR spectrum is known to exist.[2] The expected characteristic

absorption bands based on its functional groups are listed below.

Wavenumber (cm⁻¹) Range Intensity Assignment

3500 - 3200 Strong, Broad
O-H Stretch (Phenolic, H-

bonded)

3100 - 3000 Medium C-H Stretch (Aromatic)

2950 - 2850 Weak C-H Stretch (Methyl)

~1650 Strong
C=O Stretch (Ketone,

conjugated)

1600 - 1475 Medium-Strong C=C Stretch (Aromatic Ring)

~1450 Medium C-H Bend (Methyl)

1300 - 1000 Strong C-O Stretch (Phenolic)

Assignments are based on

standard IR correlation tables.

Experimental Protocol for FT-IR (ATR) Analysis
The Attenuated Total Reflectance (ATR) technique is ideal for analyzing solid samples directly.

Instrument Setup:

Ensure the ATR crystal (e.g., diamond) of the FT-IR spectrometer is clean.

Record a background spectrum of the empty ATR setup to account for atmospheric and

instrumental interferences.
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Sample Analysis:

Place a small amount of solid 2',3'-Dihydroxyacetophenone powder directly onto the

ATR crystal.

Apply pressure using the built-in clamp to ensure firm and even contact between the

sample and the crystal.

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The final spectrum is automatically ratioed against the background spectrum and

presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Identify the key absorption bands and assign them to the corresponding functional groups.

Workflow for FT-IR (ATR) Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic
Analysis of 2',3'-Dihydroxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030278#experimental-protocols-for-spectroscopic-
analysis-of-2-3-dihydroxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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